
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol
説明
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C8H11Cl3N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol is based on the structure of ethanol, with the three hydrogen atoms at position 2 replaced by chlorine atoms .科学的研究の応用
Metabolic Pathways and Toxicology
- 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol, through its metabolite trifluoroethanol (TFE), is metabolized to trifluoroacetic acid in rats. The study of this metabolic pathway revealed that hepatic ethanol-inducible cytochrome P-450 catalyzes most of TFE's metabolism, but this is not associated with TFE's toxicity. Instead, toxicity likely arises from extrahepatic metabolism by another form of cytochrome P-450. The findings suggest a complex relationship between metabolic pathways and toxicity (Fraser & Kaminsky, 1987).
Microsomal Ethanol Oxidation and Pyrazole Inhibition
- Studies have shown that pyrazole, a component of the chemical structure , inhibits the oxidation of ethanol by alcohol dehydrogenase and microsomal metabolism, indicating a significant interaction in the liver's metabolic processing. The inhibitory effectiveness of pyrazole was found to be increased in microsomes isolated from rats treated chronically with ethanol. This suggests a potential role of pyrazole in modulating the metabolism of ethanol and related substances (Feierman & Cederbaum, 1987).
Cytoprotective Activity and Therapeutic Potential
- Derivatives related to the chemical structure, particularly (1H-pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, have been evaluated for their cytoprotective antiulcer activity. Some of these derivatives, like 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, demonstrated potent inhibition of HCl-ethanol-induced ulcers in rats, showcasing potential therapeutic applications in the treatment of gastric ulcers and related conditions (Ikeda et al., 1996).
特性
IUPAC Name |
2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5,7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFLFFUCGFWOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
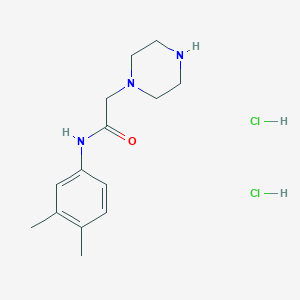
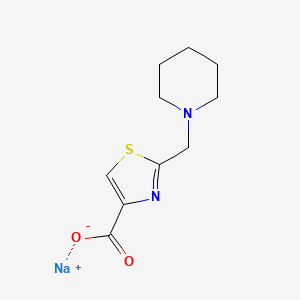
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1396375.png)
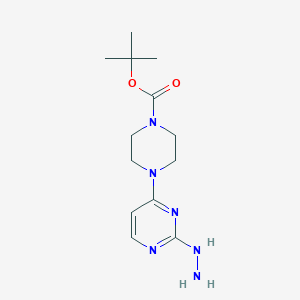
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)

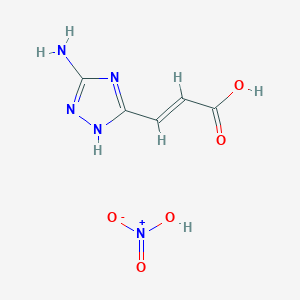
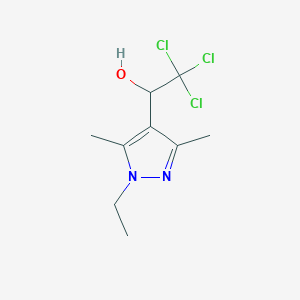

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)
![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)